
Terbufos sulfoxide
Vue d'ensemble
Description
Terbufos sulfoxide, also known as O-ethyl S-tert-butylthiophosphorodithioate, is a highly toxic organophosphate insecticide used to control soil-dwelling insects. It is a white, odorless powder that is soluble in water and is used in a variety of agricultural applications. This compound has been used in the United States since the late 1980s, and is one of the most widely used insecticides in the world.
Applications De Recherche Scientifique
Processus biochimiques du sol
Le Terbufos sulfoxide joue un rôle important dans les processus biochimiques du sol . C'est un produit de transformation intermédiaire du Terbufos, un insecticide largement utilisé . La transformation du Terbufos en this compound dans le sol est un processus biochimique majeur . Ce processus est plus rapide dans les sols naturels que dans les sols stérilisés .
Études de stérilisation du sol
Le this compound est utilisé dans les études de stérilisation du sol . Dans les sols stérilisés, l'oxydation du Terbufos en this compound est plus lente que dans les sols naturels . Le this compound reste stable dans les sols stérilisés .
Analyse des résidus de pesticides
Le this compound est utilisé dans l'analyse des résidus de pesticides . Des méthodes ont été développées pour l'identification du this compound par spectrométrie de masse . Les résidus de Terbufos et de this compound fortifiés dans des échantillons de sol peuvent être extraits et analysés avec succès par chromatographie gazeuse et spectrométrie de masse
Safety and Hazards
Mécanisme D'action
Target of Action
Terbufos sulfoxide, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves .
Mode of Action
This compound inactivates the AChE enzyme by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This interaction prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The excess acetylcholine continues to stimulate the nerves, causing a variety of symptoms including muscle weakness, convulsions, and in severe cases, death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to overstimulation of cholinergic synapses . The downstream effects include excessive salivation, bronchoconstriction, and bradycardia among others .
Pharmacokinetics
It is known that terbufos, the parent compound of this compound, is extensively metabolized . A proposed metabolism pathway of terbufos suggests a hydrolysis of the thiolophosphorus bond, an enzymatic S-methylation, desulfuration, and sulfoxidation occurred in succession . These transformations could potentially affect the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting AChE, this compound causes an overstimulation of nerve cells, leading to a range of symptoms from twitching and tremors to respiratory failure and death . At the cellular level, the continued stimulation of nerve cells can lead to their exhaustion and eventual damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature, pH, and soil composition can influence the compound’s stability and persistence in the environment
Analyse Biochimique
Biochemical Properties
Terbufos sulfoxide plays a crucial role in biochemical reactions, particularly in soil biochemistry . It is an intermediate transformation product of Terbufos in natural soils
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be a stable compound over time
Metabolic Pathways
This compound is involved in the metabolic pathways of Terbufos, particularly in soil biochemistry
Propriétés
IUPAC Name |
tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3PS3/c1-6-11-13(14,12-7-2)15-8-16(10)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYBOFPUBHPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042444 | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-10-4 | |
| Record name | Terbufos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbufos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(2-methylpropane-2-sulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUFOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P0CD07N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary transformation pathway of Terbufos in soil?
A1: Terbufos primarily undergoes oxidation in soil, forming Terbufos sulfoxide as a major intermediate transformation product. This process occurs more rapidly in natural soils compared to sterilized soils, highlighting the significant role of biochemical processes in Terbufos degradation. []
Q2: How does the persistence of this compound compare to Terbufos and Terbufos sulfone in soil?
A2: Research shows that Terbufos degrades rapidly in soil, with a half-life of approximately 4 to 5 days. [] this compound exhibits greater persistence compared to the parent compound, reaching its maximum concentration in soil after two weeks. [] Terbufos sulfone, another oxidative metabolite, appears later and demonstrates persistence similar to or slightly greater than this compound. [, ]
Q3: How does soil type influence the persistence of Terbufos and its metabolites?
A3: Studies indicate that Terbufos and its oxidative metabolites, including this compound, generally persist longer in organic soils (muck) compared to sandy soils. [, ] This difference is attributed to the faster conversion of Terbufos to this compound in organic soils and the slower degradation rates of both this compound and Terbufos sulfone in these soil types. []
Q4: Does the presence of this compound and Terbufos sulfone affect soil microbial activity?
A4: Research suggests that neither this compound nor Terbufos sulfone has a significant inhibitory influence on soil microbial activities. [] This finding is important as it indicates that these metabolites are unlikely to disrupt essential soil processes.
Q5: How does this compound interact with other agricultural chemicals in soil?
A5: Studies show that this compound can inhibit the metabolism of certain herbicides, such as Nicosulfuron, in maize. [] This interaction can lead to reduced herbicide efficacy and potential crop damage. The mechanism behind this interaction involves the inhibition of cytochrome P450 monooxygenases, enzymes responsible for Nicosulfuron detoxification in plants. []
Q6: Does this compound exhibit insecticidal activity?
A6: Yes, this compound possesses insecticidal activity, although it is less potent than the parent compound, Terbufos. [] In laboratory tests using field crickets (Acheta pennsylvanicus) as a model organism, this compound demonstrated significant toxicity, albeit lower than Terbufos. [] Factors such as soil type, moisture, and temperature can influence its insecticidal efficacy. []
Q7: What is the environmental fate of this compound in aquatic systems?
A7: this compound, along with Terbufos and Terbufos sulfone, exhibits persistence in aquatic environments, raising concerns about potential risks to aquatic organisms. [] Notably, photochemical oxidation plays a significant role in the degradation of Terbufos in surface waters. [] The photolysis rate constant for Terbufos under natural sunlight is relatively fast, highlighting the importance of considering photodegradation in risk assessments. []
Q8: How is this compound analyzed and quantified in environmental samples?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a key analytical technique employed for the identification and quantification of this compound in environmental matrices. [] This method allows for the separation and detection of this compound even in the presence of its parent compound and other metabolites. []
Q9: Are there any known challenges in analyzing this compound?
A9: One challenge in analyzing this compound using GC methods is its potential for thermal degradation within the heated GC column. [] Researchers have observed the formation of a hydration product during analysis, emphasizing the need for careful method optimization to ensure accurate quantification. []
Q10: What are the toxicological implications of this compound?
A10: While this compound generally exhibits lower acute toxicity compared to Terbufos, it still poses risks to various organisms. [] Studies in chicken models have demonstrated that this compound can inhibit acetylcholinesterase activity in both the brain and plasma, albeit to a lesser extent than Terbufos. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
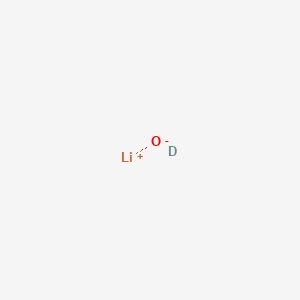
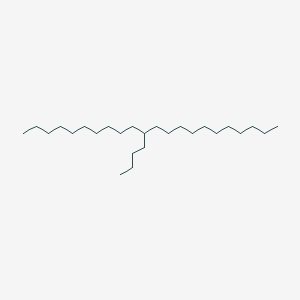
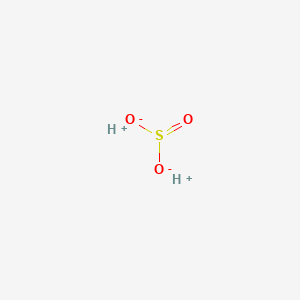
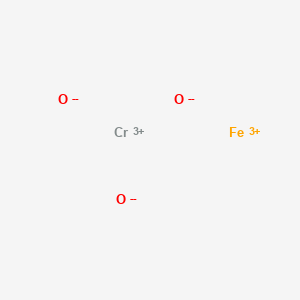
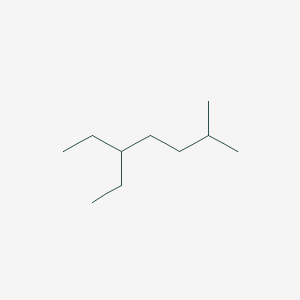
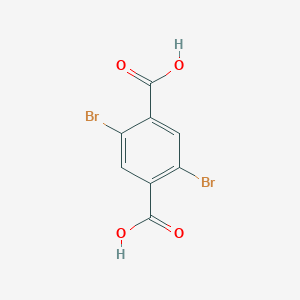
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
